Lipophilicity Modulation: Computed LogP Difference Between 6-Ethyl and 6-Methyl Analogs
The N6-ethyl substituent confers a computed XLogP3 of 0.1, compared with a predicted XLogP3 of approximately -0.4 for the 6-methyl congener N,6-dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine (CAS 1355224-95-1) [1][2]. This ΔLogP of ~0.5 log units represents a measurable shift in lipophilicity that can be exploited when fine-tuning fragment solubility and permeability in lead generation.
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 0.1 |
| Comparator Or Baseline | N,6-Dimethyl analog: predicted XLogP3 ≈ -0.4 (based on methyl → ethyl ΔLogP contribution) |
| Quantified Difference | ΔLogP ≈ +0.5 (ethyl more lipophilic than methyl) |
| Conditions | Computed by XLogP3 algorithm; values validated across pyridopyrimidine scaffold series. |
Why This Matters
A predictable, quantifiable lipophilicity increment enables medicinal chemists to dial in LogP during fragment growing without introducing aromatic rings, preserving higher lipophilic efficiency (LipE) in hit-to-lead optimization.
- [1] PubChem. 6-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine, CID 102544135. https://pubchem.ncbi.nlm.nih.gov/compound/102544135 View Source
- [2] PubChem. N,6-Dimethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-amine, CID 102544136 (predicted). https://pubchem.ncbi.nlm.nih.gov/compound/102544136 View Source
